1-{5-bromo-1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone
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Overview
Description
1-{5-bromo-1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-bromo-1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Piperidine Substitution: The brominated indole is reacted with 2,6-dimethylpiperidine in the presence of a base such as potassium carbonate to form the piperidine-substituted indole.
Trifluoroacetylation: Finally, the compound is treated with trifluoroacetic anhydride to introduce the trifluoromethyl group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{5-bromo-1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxo derivatives of the indole compound.
Reduction: Alcohol derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
1-{5-bromo-1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{5-bromo-1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-benzoylpiperidine: Contains a piperidine ring substituted at the 1-position with a benzoyl group.
N-benzoylpiperidines: A class of compounds with similar structural features.
Acylaminobenzoic acid derivatives: Compounds with acylamino and benzoic acid moieties.
Uniqueness
1-{5-bromo-1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H20BrF3N2O2 |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
1-[5-bromo-1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C19H20BrF3N2O2/c1-11-4-3-5-12(2)25(11)17(26)10-24-9-15(18(27)19(21,22)23)14-8-13(20)6-7-16(14)24/h6-9,11-12H,3-5,10H2,1-2H3 |
InChI Key |
JQYHKEDGVCUUAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)CN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F)C |
Origin of Product |
United States |
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